
Butanoic acid, 3-fluoro-, methyl ester, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 3-fluoro-, methyl ester, ®-: is an organic compound with the molecular formula C5H9FO2. It is a derivative of butanoic acid where a fluorine atom is substituted at the third carbon, and the carboxylic acid group is esterified with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 3-fluoro-, methyl ester, ®- typically involves the esterification of 3-fluorobutanoic acid with methanol. This reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is generally carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of butanoic acid, 3-fluoro-, methyl ester, ®- may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Butanoic acid, 3-fluoro-, methyl ester, ®- can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 3-fluorobutanoic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Hydrolysis: 3-Fluorobutanoic acid and methanol.
Reduction: 3-Fluoro-1-butanol.
Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Butanoic acid, 3-fluoro-, methyl ester, ®- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of fluorinated esters on biological systems. It may also be used in the development of fluorinated pharmaceuticals.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties. Butanoic acid, 3-fluoro-, methyl ester, ®- may be investigated for its potential use in drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products.
Mechanism of Action
The mechanism of action of butanoic acid, 3-fluoro-, methyl ester, ®- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 3-fluorobutanoic acid, which may interact with enzymes and receptors in biological systems. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Butanoic acid, methyl ester: This compound lacks the fluorine atom and has different reactivity and properties.
3-Fluorobutanoic acid: This compound is the acid form without the ester group.
Methyl 3-fluoropropanoate: A similar ester with a shorter carbon chain.
Uniqueness: Butanoic acid, 3-fluoro-, methyl ester, ®- is unique due to the presence of both the fluorine atom and the ester group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
Molecular Formula |
C5H9FO2 |
|---|---|
Molecular Weight |
120.12 g/mol |
IUPAC Name |
methyl (3R)-3-fluorobutanoate |
InChI |
InChI=1S/C5H9FO2/c1-4(6)3-5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1 |
InChI Key |
HHVNBSHYSSLWKU-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](CC(=O)OC)F |
Canonical SMILES |
CC(CC(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


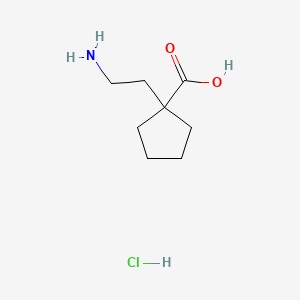
![1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B13485157.png)
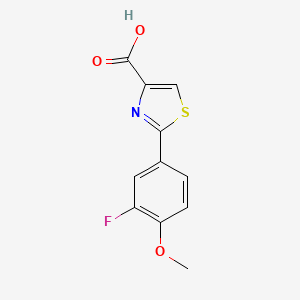

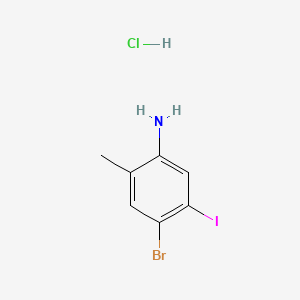
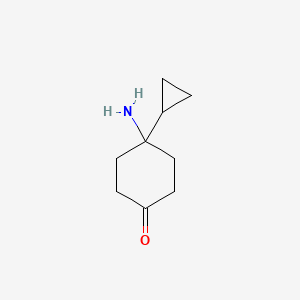
![tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate](/img/structure/B13485187.png)
![3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13485188.png)
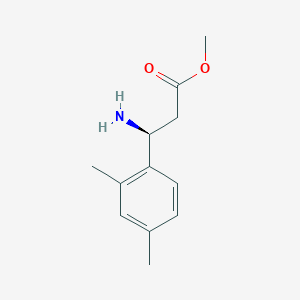
![5'-Ethyl-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13485207.png)
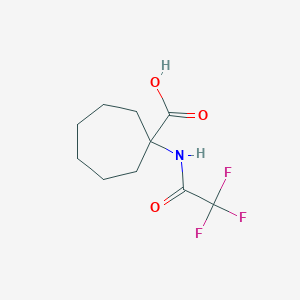
![1-(1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}piperidine-4-carbonyl)-6-methanesulfonyl-1,2,3,4-tetrahydroquinoline](/img/structure/B13485211.png)
![3-Methylspiro[3.3]heptan-1-one](/img/structure/B13485213.png)
![tert-butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B13485219.png)
